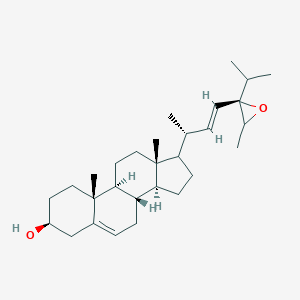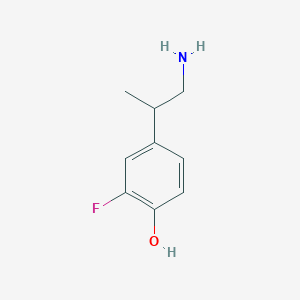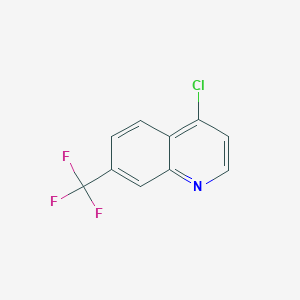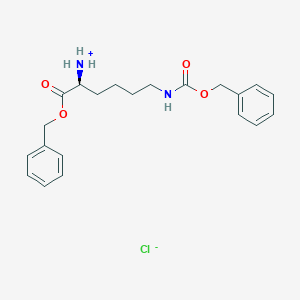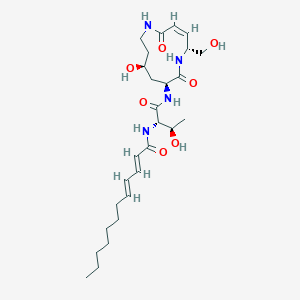
Glidobactin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glidobactin G is a natural product that is produced by the bacterium Burkholderia gladioli. It is a cyclic lipopeptide that has been found to possess antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Due to its potential as a therapeutic agent, Glidobactin G has been the subject of extensive research in recent years.
Scientific Research Applications
Biosynthesis and Genetic Analysis
Glidobactin G, part of the glidobactin family, has been studied for its unique biosynthesis. Research has identified genes involved in its synthesis from soil bacteria, highlighting its nature as an acylated tripeptide derivative with a distinct 12-membered ring structure. This structure includes unique non-proteinogenic amino acids, providing insights into non-ribosomal peptide/polyketide synthesis mechanisms (Schellenberg, Bigler, & Dudler, 2007).
Antitumor Properties
Glidobactin G exhibits significant antitumor properties. Studies have shown its broad inhibitory activity against fungi, yeasts, and its potential in prolonging the life span of mice inoculated with leukemia cells (Oka et al., 1988).
Genome Sequencing for Drug Development
The complete genome sequence of a glidobactin-producing strain has been reported, contributing to a better understanding of glidobactin biosynthesis. This is essential for exploring its potential as an anticancer drug (Tang et al., 2015).
Enzymatic Studies and Biocatalysis
Research on glidobactin G includes studies on specific enzymes involved in its biosynthesis. For example, GlbB, a lysine 4-hydroxylase, has been characterized for its role in the hydroxylation of L-lysine, a key step in glidobactin biosynthesis (Amatuni & Renata, 2019).
Reclassification of Producing Strains
Glidobactin-producing strains have been reclassified based on genomic and phenotypic data, providing a clearer understanding of their taxonomy and potentially influencing future research directions (Tang et al., 2019).
Impact on Bacterial Virulence
The genetic cluster responsible for glidobactin synthesis in certain bacteria affects their ability to survive in host cells. For instance, inactivation of a key gene in this cluster in Burkholderia pseudomallei reduces its intracellular growth, suggesting a role in bacterial virulence (Wagley et al., 2017).
properties
CAS RN |
119259-71-1 |
|---|---|
Product Name |
Glidobactin G |
Molecular Formula |
C27H44N4O7 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |
InChI Key |
IHONJNBUCZLUOS-FIGNABQDSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
synonyms |
glidobactin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



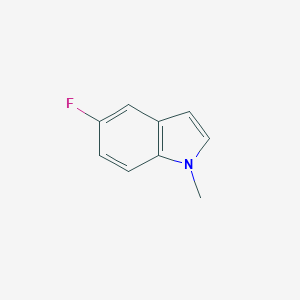
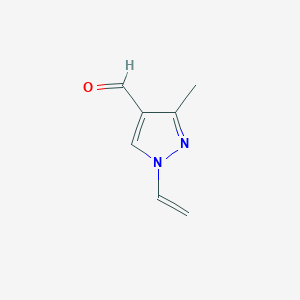
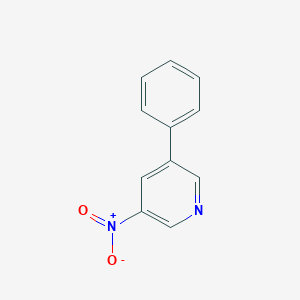
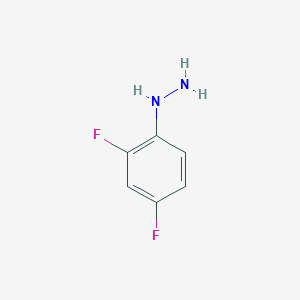
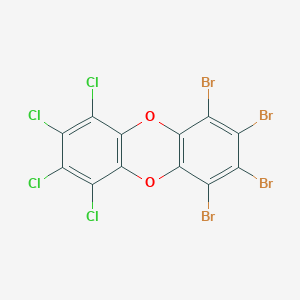
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)


